molecular formula C16H15ClF2N2O3S B4386682 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE

Cat. No.: B4386682
M. Wt: 388.8 g/mol
InChI Key: VQCIJZRHNOIMOK-UHFFFAOYSA-N
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Description

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the glycinamide intermediate with 4-chlorobenzyl chloride under basic conditions.

    Attachment of the 2,4-difluorophenyl group: This is typically done through a nucleophilic substitution reaction using 2,4-difluorophenyl halides.

    Incorporation of the methylsulfonyl group: This step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and potassium carbonate are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorobenzyl)-N~1~-(2,4-difluorophenyl)glycinamide
  • N~2~-(4-chlorobenzyl)-N~1~-(2,4-difluorophenyl)-N~2~-(methylsulfonyl)acetamide

Uniqueness

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is unique due to the presence of both the 4-chlorobenzyl and 2,4-difluorophenyl groups, along with the methylsulfonyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3S/c1-25(23,24)21(9-11-2-4-12(17)5-3-11)10-16(22)20-15-7-6-13(18)8-14(15)19/h2-8H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCIJZRHNOIMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
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2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
Reactant of Route 3
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2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
Reactant of Route 4
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
Reactant of Route 5
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2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
Reactant of Route 6
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2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE

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